![molecular formula C14H15N3O3 B7556988 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid](/img/structure/B7556988.png)
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid, also known as CPI-455, is a novel small molecule inhibitor that has recently gained attention in the field of cancer research. This molecule is an inhibitor of the bromodomain and extra-terminal domain (BET) family of proteins, which play a critical role in the regulation of gene expression.
作用機序
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid binds to the bromodomain of BET proteins, which prevents their interaction with acetylated histones. This, in turn, leads to the downregulation of genes that are critical for cancer cell survival and proliferation. The mechanism of action of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is similar to other BET inhibitors, such as JQ1, but 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have greater potency and selectivity for BET proteins.
Biochemical and Physiological Effects
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor effects in preclinical models of several types of cancer. In addition to its anti-tumor effects, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have other biochemical and physiological effects. For example, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells, which are critical processes in the metastasis of cancer.
実験室実験の利点と制限
One of the main advantages of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its potency and selectivity for BET proteins. This makes it a useful tool for studying the role of these proteins in cancer and other diseases. However, one of the main limitations of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid is its low yield in the synthesis process, which makes it challenging to produce in large quantities. Additionally, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for research on 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid. One area of interest is the development of more efficient synthesis methods to produce larger quantities of the molecule. Another area of interest is the testing of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in clinical trials to determine its safety and efficacy in humans. Additionally, researchers are interested in exploring the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid in combination with other therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects. Finally, there is interest in exploring the role of BET proteins in other diseases, such as inflammation and cardiovascular disease, and the potential of 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid as a therapeutic agent in these areas.
合成法
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid was first synthesized by a team of researchers at the Novartis Institutes for Biomedical Research. The synthesis method involves several steps, including the preparation of a key intermediate, the coupling of the intermediate with the indazole fragment, and the final deprotection step. The overall yield of the synthesis is approximately 5%, which makes 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid a challenging molecule to produce in large quantities.
科学的研究の応用
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to be a potent inhibitor of BET proteins, which are involved in the regulation of gene expression. These proteins are overexpressed in various types of cancer, and their inhibition has been shown to have anti-tumor effects. 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been tested in preclinical models of several types of cancer, including acute myeloid leukemia, multiple myeloma, and prostate cancer. In these models, 2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid has been shown to have potent anti-tumor activity, both as a single agent and in combination with other therapies.
特性
IUPAC Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c18-12(19)8-17(7-9-5-6-9)14(20)13-10-3-1-2-4-11(10)15-16-13/h1-4,9H,5-8H2,(H,15,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMUYBBITXOIJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)C(=O)C2=NNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[cyclopropylmethyl(1H-indazole-3-carbonyl)amino]acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)
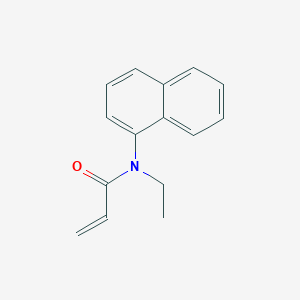
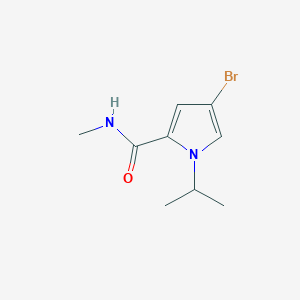
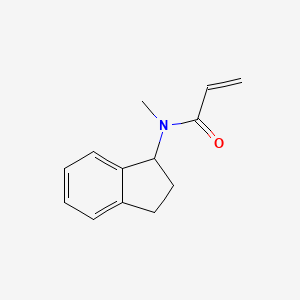
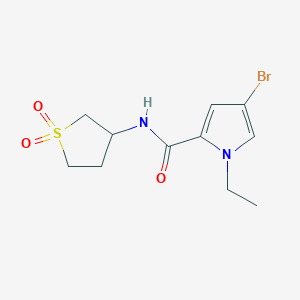
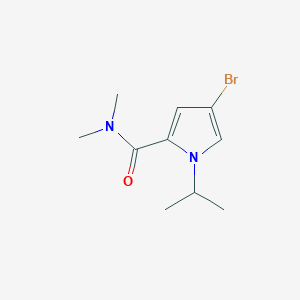

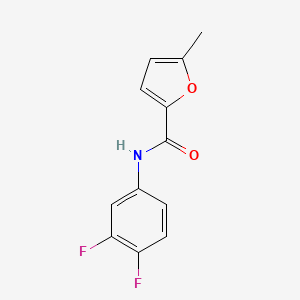
![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)
![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]-2-methylpentanoic acid](/img/structure/B7556981.png)
![2-[Cyclopropylmethyl-(2-pyridin-4-ylacetyl)amino]acetic acid](/img/structure/B7556984.png)
![2-[Cyclopropylmethyl-(4-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7556989.png)